4-(Isocyanomethyl)pyridine
Overview
Description
4-(Isocyanomethyl)pyridine is an organic compound characterized by the presence of an isocyano group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)pyridine typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0°C). This method is efficient, yielding high purity products in a short reaction time .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for increased yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-(Isocyanomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyano group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(Isocyanomethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is explored for its potential in developing bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to investigate its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isocyanomethyl)pyridine involves its reactivity due to the isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific reaction and application, but generally involve interactions with other reactive species to form new chemical bonds .
Comparison with Similar Compounds
- Phenyl isocyanide
- Vinyl isocyanides
- 2-(Isocyanomethyl)pyridine
Comparison: 4-(Isocyanomethyl)pyridine is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity compared to other isocyanides. This makes it particularly useful in the synthesis of heterocycles and other complex organic molecules .
Properties
IUPAC Name |
4-(isocyanomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-8-6-7-2-4-9-5-3-7/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYOVNZPMYQFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377960 | |
Record name | 4-(isocyanomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58644-56-7 | |
Record name | 4-(Isocyanomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58644-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(isocyanomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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